Methylborate, most commonly supplied as Trimethyl Borate (TMB), is a volatile, colorless liquid organoboron compound. Unlike its inorganic precursor, solid boric acid, TMB's liquid form and high solubility in organic solvents make it a preferred and process-compatible boron source for a range of applications, including organic synthesis, polymer chemistry, and as a performance additive in advanced materials like lithium-ion battery electrolytes. [REFS-1, REFS-2] Its primary procurement value lies in its role as a key, easily handled intermediate for producing other critical boron reagents, such as sodium borohydride and boronic acids for Suzuki couplings. [2]
Substituting Methylborate (Trimethyl Borate) with seemingly similar compounds often leads to process failure or significant performance loss. Using boric acid, the cheapest boron source, is unviable for most organic synthesis due to its near-insolubility in common non-aqueous solvents, preventing homogeneous reaction conditions. [1] Substitution with higher alkyl borates, such as triethyl or triisopropyl borate, introduces significant processability challenges; their higher boiling points complicate removal from reaction mixtures, potentially contaminating the final product or requiring energy-intensive purification steps. [2] This makes low-boiling-point Methylborate the specific choice for processes demanding high purity and efficient precursor removal.
Methylborate's low boiling point provides a distinct process advantage over other common alkyl borates, enabling its easy removal from reaction mixtures via distillation. This simplifies product purification and reduces thermal stress on sensitive compounds. This physical property is a critical differentiator for industrial and laboratory workflows where cycle time and product purity are paramount.
| Evidence Dimension | Boiling Point (°C) |
| Target Compound Data | Methylborate (Trimethyl Borate): 68-69 °C |
| Comparator Or Baseline | Triethyl Borate: 118 °C Triisopropyl Borate: 139-141 °C |
| Quantified Difference | Methylborate boils ~50 °C lower than Triethyl Borate and ~71 °C lower than Triisopropyl Borate. |
| Conditions | Standard atmospheric pressure. |
This significant difference in volatility allows for selective removal of the boron precursor without requiring high-vacuum distillation, saving time and energy.
As an electrolyte additive, Methylborate (TMB) demonstrates a clear, quantitative improvement in the cycling stability of high-voltage LiCoO2 cathodes. The addition of 2.0 wt% TMB to a baseline electrolyte improved capacity retention by 17 percentage points after 100 cycles. This is attributed to TMB's preferential oxidation, which forms a compact, ~25 nm protective layer on the cathode, suppressing further electrolyte decomposition and structural degradation of the cathode material.
| Evidence Dimension | Capacity Retention after 100 Cycles |
| Target Compound Data | 81% (with 2.0 wt% TMB additive) |
| Comparator Or Baseline | 64% (baseline electrolyte without TMB) |
| Quantified Difference | A 26.5% relative improvement in capacity retention. |
| Conditions | Li/LiCoO2 cells cycled at 0.1 C rate, charged to 4.5 V. |
For developers of high-energy-density batteries, this evidence justifies procuring TMB over using a standard electrolyte to directly increase the operational lifetime and stability of their devices.
Methylborate is the principal industrial precursor for the synthesis of sodium borohydride (NaBH4) via the Brown-Schlesinger process. The process involves the reaction of Methylborate with sodium hydride. Alternative routes starting from borax or boric acid are multi-step processes that must first convert the starting material into Methylborate before proceeding, making direct procurement of Methylborate the most efficient choice for NaBH4 production. The direct reaction of sodium hydride and trimethylborate to produce sodium borohydride proceeds with high yield.
| Evidence Dimension | Role in Synthesis Route |
| Target Compound Data | Direct, key reactant in the established Brown-Schlesinger process for NaBH4. |
| Comparator Or Baseline | Boric Acid/Borax: Requires conversion to Methylborate first, adding process steps and complexity. |
| Quantified Difference | Eliminates the entire esterification and purification sub-process required when starting from boric acid. |
| Conditions | Industrial synthesis of sodium borohydride. |
Procuring Methylborate directly streamlines the manufacturing of NaBH4, a critical reducing agent, by bypassing the entire upstream synthesis and purification of the borate ester.
For R&D and manufacturing of lithium-ion batteries aiming for higher energy densities, Methylborate serves as a critical performance-enhancing additive. Its demonstrated ability to form a protective cathode interface film directly translates to improved capacity retention and longer cycle life, justifying its inclusion in formulations over standard electrolytes. [1]
In laboratories performing Suzuki couplings, Methylborate is the preferred starting material for generating a wide range of boronic acids and esters. Its excellent solubility in organic solvents and predictable reactivity with Grignard reagents make it a more reliable and process-friendly precursor than solid, insoluble boric acid. [2]
For chemical manufacturers producing sodium borohydride, direct procurement of Methylborate is the most efficient workflow. It serves as the immediate precursor in the industry-standard Brown-Schlesinger process, eliminating the need for in-house esterification of boric acid and subsequent purification steps. [3]
In any moisture-sensitive organic or polymer synthesis that requires a boron source, Methylborate is the superior choice. Its liquid form allows for easy handling and dosing, while its low boiling point ensures it can be completely removed under mild conditions, preventing contamination of the final product, an advantage not offered by higher-boiling borate esters. [4]